molecular formula C13H23N3O B13857813 5-Tert-butyl-2-(oxan-4-ylmethyl)pyrazol-3-amine

5-Tert-butyl-2-(oxan-4-ylmethyl)pyrazol-3-amine

Katalognummer: B13857813
Molekulargewicht: 237.34 g/mol
InChI-Schlüssel: JHKSDQKXSQYWFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Tert-butyl-2-(oxan-4-ylmethyl)pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-(oxan-4-ylmethyl)pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl hydrazine with oxan-4-ylmethyl ketone in the presence of a suitable catalyst can lead to the formation of the desired pyrazole compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

5-Tert-butyl-2-(oxan-4-ylmethyl)pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

5-Tert-butyl-2-(oxan-4-ylmethyl)pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-Tert-butyl-2-(oxan-4-ylmethyl)pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications and functionalization, making it a valuable compound in various fields of research and industry .

Eigenschaften

Molekularformel

C13H23N3O

Molekulargewicht

237.34 g/mol

IUPAC-Name

5-tert-butyl-2-(oxan-4-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C13H23N3O/c1-13(2,3)11-8-12(14)16(15-11)9-10-4-6-17-7-5-10/h8,10H,4-7,9,14H2,1-3H3

InChI-Schlüssel

JHKSDQKXSQYWFL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=NN(C(=C1)N)CC2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.